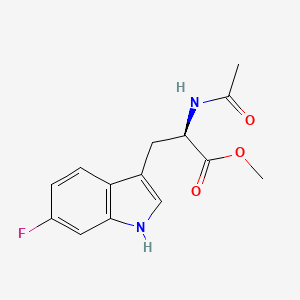

(R)-N-Acetyl-6-fluoro-trp-ome

描述

®-N-Acetyl-6-fluoro-tryptophan methyl ester is a synthetic compound that belongs to the class of fluorinated amino acid derivatives. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a valuable tool for studying various biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Acetyl-6-fluoro-tryptophan methyl ester typically involves the following steps:

Fluorination: Introduction of the fluorine atom at the 6-position of the tryptophan molecule. This can be achieved using electrophilic fluorinating agents such as Selectfluor.

Acetylation: The amino group of the fluorinated tryptophan is acetylated using acetic anhydride in the presence of a base like pyridine.

Esterification: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of ®-N-Acetyl-6-fluoro-tryptophan methyl ester would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for fluorination and acetylation steps, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: ®-N-Acetyl-6-fluoro-tryptophan alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Interaction Studies

(R)-N-Acetyl-6-fluoro-tryptophan-ome has been shown to interact with various biological targets, making it a valuable compound for studying protein-ligand interactions. Its fluorinated structure may provide insights into the binding mechanisms of tryptophan derivatives in biological systems.

Neurochemical Research

Research indicates that analogs of tryptophan, such as 6-fluoro-DL-tryptophan, can influence serotonin levels in the brain. Studies have demonstrated that administering 6-fluoro-DL-tryptophan leads to transient depletion of serotonin in various brain areas, suggesting that (R)-N-Acetyl-6-fluoro-tryptophan-ome could be utilized to trace serotoninergic pathways in neurochemical research .

Antidepressant and Neuroprotective Effects

Due to its structural similarities with other tryptophan derivatives, (R)-N-Acetyl-6-fluoro-tryptophan-ome may exhibit antidepressant properties by modulating serotonin levels. The compound's influence on serotonin synthesis and metabolism positions it as a candidate for further investigation into its potential neuroprotective effects .

Antioxidant Properties

Compounds derived from tryptophan have shown antioxidant potential, which may be relevant for therapeutic applications in oxidative stress-related diseases. The unique fluorination and acetylation of (R)-N-Acetyl-6-fluoro-tryptophan-ome could enhance its efficacy as an antioxidant agent .

Characterization Techniques

Characterization of this compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetyltryptophan | Acetyl group on nitrogen | Commonly used in peptide synthesis |

| 5-Hydroxytryptophan | Hydroxyl group at position 5 | Directly involved in serotonin synthesis |

| 7-Fluorotryptophan | Fluorine at position 7 | Less studied but may have different effects |

| 5-Methoxytryptophan | Methoxy group at position 5 | Exhibits distinct pharmacological properties |

(R)-N-Acetyl-6-fluoro-tryptophan-ome stands out due to its unique fluorination and acetylation, potentially enhancing its stability and bioavailability compared to other derivatives .

作用机制

The mechanism of action of ®-N-Acetyl-6-fluoro-tryptophan methyl ester involves its interaction with various biological targets. The fluorine atom can influence the compound’s binding affinity and specificity towards enzymes and receptors. The acetyl and ester groups can also play a role in modulating the compound’s solubility and permeability, affecting its overall bioactivity.

相似化合物的比较

Similar Compounds

®-N-Acetyl-tryptophan methyl ester: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

®-N-Acetyl-6-chloro-tryptophan methyl ester: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

®-N-Acetyl-6-bromo-tryptophan methyl ester: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in ®-N-Acetyl-6-fluoro-tryptophan methyl ester makes it unique among its analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s electronic properties, leading to unique reactivity patterns and biological activities.

生物活性

(R)-N-Acetyl-6-fluoro-trp-ome is a synthetic compound derived from tryptophan, notable for its potential biological activities. This compound has gained attention in pharmacological research due to its structural modifications that may enhance its interactions with biological targets. Despite limited detailed studies available in the literature, preliminary findings suggest it may exhibit significant pharmacological properties.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | (R)-N-Acetyl-6-fluoro-tryptophan-ome |

| CAS Number | 1234842-62-6 |

| Molecular Formula | C13H12FNO3 |

| Molecular Weight | 247.24 g/mol |

Structural Characteristics

The presence of a fluorine atom at the 6-position of the tryptophan structure is significant, as it can influence the compound's lipophilicity and ability to penetrate biological membranes. The acetyl group enhances stability and solubility, potentially improving bioavailability.

Currently, there is no comprehensive documentation on the specific mechanisms by which this compound exerts its biological effects. However, compounds structurally related to tryptophan are known to interact with various neurotransmitter systems, particularly serotonin receptors, which suggests a potential for neuropharmacological activity.

Pharmacological Studies

- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structural features may exhibit neuroprotective properties. For example, derivatives of tryptophan have been shown to mitigate neuronal damage in ischemic conditions by modulating inflammatory pathways and enhancing antioxidant defenses.

- Anticonvulsant Activity : Some analogs of tryptophan have demonstrated anticonvulsant effects in animal models. The introduction of fluorine has been linked to increased potency in certain cases, suggesting that this compound might possess similar properties.

- Antitumor Potential : Research on related compounds indicates that modifications to the tryptophan structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated:

- Study on Tryptophan Derivatives : A study published in Marine Pharmacology highlighted the cytotoxic effects of tryptophan derivatives against various cancer cell lines. The findings suggested that fluorinated derivatives could enhance cytotoxicity compared to their non-fluorinated counterparts .

- Neuroprotective Mechanisms : Research into similar compounds indicated that they could reduce infarction size in models of stroke when administered post-injury, implicating their role in neuroprotection and inflammation modulation .

属性

IUPAC Name |

methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJWYGWNKOFQDQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712324 | |

| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234842-62-6 | |

| Record name | Methyl N-acetyl-6-fluoro-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。